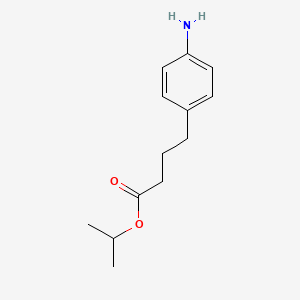

Isopropyl 4-(4-aminophenyl)butyrate

Description

Historical Perspectives in Aminophenylbutyrate Derivative Research

The scientific journey into aminophenylbutyrate derivatives is rooted in the broader history of medicinal chemistry, where the structural modification of existing molecules is a fundamental strategy for drug discovery. The parent structure, 4-phenylbutyric acid, has been a subject of scientific inquiry for its biological activities. A pivotal moment in this field was the development of 4-amino-3-phenylbutyric acid, widely known as phenibut. Synthesized in the 1960s in the Soviet Union, phenibut was developed to have a tranquilizing effect. Its design was based on the structure of the neurotransmitter γ-aminobutyric acid (GABA), with the addition of a phenyl ring to enhance its ability to cross the blood-brain barrier. This foundational work on phenibut spurred further investigation into other aminophenylbutyrate derivatives, including various esters and amides, to explore how these modifications could influence their biological properties.

Contemporary Significance in Medicinal Chemistry and Chemical Biology

In modern medicinal chemistry and chemical biology, Isopropyl 4-(4-aminophenyl)butyrate and its related compounds are significant primarily due to their activity as histone deacetylase (HDAC) inhibitors. nih.govselleckchem.com HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The dysregulation of HDAC activity is linked to the development of various diseases, including several types of cancer. nih.govselleckchem.com

The pursuit of compounds that can inhibit HDACs is a major focus of contemporary drug discovery. nih.govnih.gov this compound is a derivative of 4-phenylbutyric acid, a compound recognized as an HDAC inhibitor. nih.govselleckchem.com The study of such derivatives is crucial for developing more potent and selective inhibitors. The esterification of the carboxylic acid group, in this case to an isopropyl ester, is a common medicinal chemistry strategy to modify a compound's properties, such as its solubility and cell permeability. The core structure of this compound serves as a scaffold for the synthesis of new potential therapeutic agents.

Overview of Key Academic Research Trajectories for this compound and its Analogues

Academic research on this compound and its analogues is centered on their design, synthesis, and biological evaluation, particularly as HDAC inhibitors. nih.govnih.gov A primary research trajectory involves creating libraries of related compounds to perform structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of the molecules correlate with their inhibitory activity against HDAC enzymes.

For instance, research has focused on the synthesis of various phenylbutyrate derivatives, including hydroxamic acids and benzamides, to enhance their potency and selectivity for different HDAC isoforms. nih.gov These investigations have shown that modifications to the phenylbutyrate scaffold can lead to compounds with significant anti-proliferative activity in cancer cell lines. nih.govnih.gov The research often involves in silico modeling and docking studies to predict how these compounds will bind to the active site of the HDAC enzyme, guiding the design of more effective inhibitors. nih.govnih.gov

Another key research path is the investigation of the cellular mechanisms of action of these compounds. Studies have explored how inhibiting HDACs with these molecules leads to downstream effects such as cell differentiation, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

The following table provides an overview of representative research findings in this area.

| Research Area | Key Findings |

| Structure-Based Optimization | The design of novel HDAC inhibitors based on the 4-phenylbutyric acid scaffold has led to the identification of potent compounds. For example, tethering the phenylbutyrate motif to a zinc-chelating group like a hydroxamate resulted in derivatives with sub-micromolar potency in inhibiting HDAC activity and cancer cell proliferation. nih.gov |

| Anti-Proliferative Activity | Phenylbutyric acid derivatives have been shown to possess anti-proliferative activity against various cancer cell lines. For instance, a newly synthesized derivative, N-(4-chlorophenyl)-4-phenylbutanamide, was identified as a selective HDAC6 inhibitor with activity against cervix cancer and leukemia cells. nih.gov |

| Induction of Apoptosis | Phenylbutyrate and its derivatives have been found to induce apoptosis in cancer cells, often in synergy with other treatments like ionizing radiation. selleckchem.com At equitoxic concentrations, some novel hydroxamic acid derivatives were more effective than the established inhibitor SAHA in inducing apoptotic cell death. nih.gov |

| Gene Expression Modulation | As an HDAC inhibitor, 4-phenylbutyrate (B1260699) has been shown to suppress the mRNA expression of certain genes, such as GAPDH in glioma cells, which is linked to decreased cell proliferation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-(4-aminophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)16-13(15)5-3-4-11-6-8-12(14)9-7-11/h6-10H,3-5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVZCPVWNAKKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30240396 | |

| Record name | Isopropyl 4-(4-aminophenyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94086-77-8 | |

| Record name | 1-Methylethyl 4-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94086-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 4-aminobenzenebutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 4-(4-aminophenyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30240396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4-(4-aminophenyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLETHYL 4-AMINOBENZENEBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3HB2B3ZBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isopropyl 4 4 Aminophenyl Butyrate and Its Precursors

Established Synthetic Routes to Isopropyl 4-(4-aminophenyl)butyrate

The traditional synthesis of this compound and its precursors relies on fundamental organic reactions that have been optimized over time for yield and purity.

The final step in synthesizing this compound is typically an esterification reaction. The most common method is the Fischer-Speier esterification, which involves reacting the parent carboxylic acid, 4-(4-aminophenyl)butyric acid, with isopropanol (B130326) in the presence of an acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product ester, a large excess of the alcohol (isopropanol) is often used, and the water formed during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternative methods for activating the carboxylic acid to facilitate esterification include its conversion to a more reactive acyl chloride. For example, a similar compound, isopropyl 4-aminobenzoate, is synthesized by treating 4-aminobenzoic acid with thionyl chloride in 2-propanol. chemicalbook.com This approach can yield quantitative results, although it involves harsher reagents. chemicalbook.com Various catalysts can be employed for direct esterification, with common choices including sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

Table 1: Common Catalysts and Conditions for Esterification

| Catalyst/Reagent | Method | Key Features |

| Sulfuric Acid (H₂SO₄) | Fischer Esterification | Strong acid catalyst, requires excess alcohol. |

| Thionyl Chloride (SOCl₂) | Acyl Chloride Formation | Converts carboxylic acid to a highly reactive acyl chloride prior to adding alcohol. chemicalbook.com |

| Silica (B1680970) Chloride | Heterogeneous Catalysis | An efficient and recoverable catalyst for esterification. organic-chemistry.org |

| Peptide Coupling Reagents (TBTU, COMU) | Amide Coupling Reagent Analogy | Effective for ester formation with alcohols and phenols at room temperature. organic-chemistry.org |

Amination and Reduction Reactions in Phenylbutyric Acid Derivative Synthesis

The synthesis of the key precursor, 4-(4-aminophenyl)butyric acid, involves the introduction of an amino group onto the phenyl ring. oakwoodchemical.comsigmaaldrich.com A standard industrial method involves the nitration of a phenylbutyric acid derivative, followed by the chemical reduction of the resulting nitro group to an amine.

A more direct and versatile laboratory method is reductive amination. wikipedia.org This process can convert a ketone or aldehyde into an amine through an intermediate imine. masterorganicchemistry.com For instance, L-homophenylalanine can be produced via the reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.net This reaction is typically performed in a one-pot synthesis where the carbonyl compound, amine source (like ammonia), and a reducing agent are combined. wikipedia.org The choice of reducing agent is critical for selectivity. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces the imine intermediate in the presence of the starting carbonyl group. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Common Solvents | Key Characteristics |

| Sodium Triacetoxyborohydride | STAB | DCE, DCM, THF | Water-sensitive; effective for reductive aminations. commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaCNBH₃ | Methanol (B129727) (MeOH) | Not water-sensitive; selectively reduces imines over ketones/aldehydes. wikipedia.orgcommonorganicchemistry.com Can generate toxic byproducts. wikipedia.org |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (B145695) (EtOH) | Can reduce aldehydes and ketones; added after imine formation is complete. commonorganicchemistry.com |

A patented method describes the synthesis of p-aminophenyl butyric acid starting from succinic anhydride (B1165640) and an alkyl acyl aniline, followed by a Huang-Minlon reduction. google.com

In contrast, a convergent synthesis involves the independent preparation of several key molecular fragments, which are then combined in the final stages to form the target molecule. acs.org For creating a library of analogues of this compound, a convergent approach is highly advantageous. The 4-(4-aminophenyl)butyric acid core could be prepared in bulk, while a diverse range of alcohols could be sourced or synthesized separately. The final esterification step would then efficiently generate numerous analogues from the common precursor, maximizing efficiency and minimizing linear steps. This strategy is widely used in pharmaceutical chemistry for creating compound libraries for screening purposes.

Novel Synthetic Approaches and Methodological Advancements

Recent research in chemical synthesis has emphasized the development of more sustainable, efficient, and selective methods. These advancements are applicable to the synthesis of aminophenylbutyrate esters.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several principles can be applied.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more environmentally benign alternatives such as ethyl acetate (B1210297) or cyclopentyl methyl ether is a key goal. nih.govunibo.it

Enzymatic Catalysis: The use of enzymes as biocatalysts offers high selectivity and efficiency under mild conditions. nih.gov For example, lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for catalyzing esterification and amidation reactions, often without the need for additives or intensive purification. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. Convergent syntheses often have better atom economy than long, linear routes.

The choice of catalyst is paramount for improving reaction outcomes. Modern catalysis offers solutions that enhance both the yield and selectivity of synthetic transformations.

Heterogeneous Catalysts: The use of solid-phase catalysts, such as macroporous polymeric acid resins, allows for direct esterification without the need to remove water. organic-chemistry.org A significant advantage is that these catalysts can be easily recovered by filtration and recycled, aligning with green chemistry principles. organic-chemistry.org

Lewis Acid Catalysis: In reductive amination, the addition of a Lewis acid like titanium(IV) isopropoxide [Ti(iPrO)₄] can improve yields for less reactive substrates by activating the carbonyl group towards imine formation. commonorganicchemistry.com

Biocatalysis: Enzymes provide unparalleled selectivity. In syntheses involving chiral centers, biocatalysts like imine reductases or dehydrogenase enzymes can be used to produce specific enantiomers, which is crucial in pharmaceutical applications. wikipedia.orgresearchgate.net For example, L-phenylalanine dehydrogenase is used for the stereoselective reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.net

Flow Chemistry and Continuous Processing Applications in Research Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are highly exothermic or involve hazardous reagents. vapourtec.comewadirect.com For the synthesis of this compound and its precursors, flow chemistry presents several potential applications, enhancing safety and efficiency. ewadirect.com

The two critical transformations in the synthesis are nitration and the subsequent reduction of the nitro group. Nitration reactions are notoriously exothermic and can pose significant safety risks in batch reactors. vapourtec.comnih.gov Continuous flow systems, with their superior heat and mass transfer capabilities, allow for precise temperature control, minimizing the risk of runaway reactions. vapourtec.combeilstein-journals.org The small reaction volumes within microreactors or tubular reactors further enhance the safety profile. ewadirect.comnih.gov Researchers have successfully demonstrated the continuous nitration of various aromatic compounds using miniaturized devices, achieving high yields and improved product quality. vapourtec.comnih.govbeilstein-journals.org This approach could be directly applicable to the nitration of a suitable phenylbutyric acid derivative to produce 4-(4-nitrophenyl)butyric acid.

Similarly, the reduction of aromatic nitro compounds to anilines is a fundamental step that benefits from continuous flow technology. nih.gov Catalytic hydrogenation, a common method for this reduction, can be seamlessly integrated into a flow setup using packed-bed reactors containing a heterogeneous catalyst, such as palladium on carbon (Pd/C). researchgate.netacs.org This methodology allows for efficient catalyst use and recycling, simplified product isolation, and consistent production. acs.org Metal-free reduction methods, for instance using trichlorosilane, have also been adapted to continuous flow, providing high yields of anilines in short reaction times without the need for extensive purification. nih.gov These established flow reduction protocols could be readily applied to the synthesis of 4-(4-aminophenyl)butyric acid from its nitro precursor.

The integration of these steps into a sequential flow process could ultimately provide a streamlined and safer route to key intermediates of this compound. uc.pt

Synthesis of Key Intermediates and Derivatives for Research

The synthesis of this compound relies on the efficient preparation of several key intermediates. These include the nitrated precursor, 4-(4-nitrophenyl)butyric acid, and its corresponding amine, 4-(4-aminophenyl)butyric acid. Furthermore, structural modifications of the aminophenyl group are explored to generate derivatives with varied properties.

Preparation of 4-(4-Nitrophenyl)butyric Acid and its Esters

The synthesis of 4-(4-nitrophenyl)butyric acid is a crucial step, establishing the carbon skeleton and the nitro-functionalized aromatic ring. One common approach involves the direct nitration of 4-phenylbutyric acid. However, this method can lead to issues with regioselectivity and requires harsh, polluting conditions. vapourtec.com

An alternative and frequently employed strategy involves the condensation of a p-nitrophenyl precursor with a four-carbon chain. For instance, p-nitrotoluene can be reacted with methyl methacrylate (B99206) in the presence of a base like sodium hydroxide (B78521) and a polar aprotic solvent such as dimethylformamide (DMF) to yield methyl 2-methyl-4-(4-nitrophenyl)butyrate. Another variation involves the reaction of p-nitrotoluene with acrylonitrile, followed by hydrolysis of the resulting nitrile to afford 4-(4-nitrophenyl)butyric acid.

The esterification of 4-(4-nitrophenyl)butyric acid can be accomplished through standard methods. For example, reacting the acid with an alcohol like methanol in the presence of a catalytic amount of concentrated sulfuric acid and refluxing the mixture yields the corresponding methyl ester. researchgate.net 4-Nitrophenyl (PNP) activated esters are also valuable synthons and can be prepared by reacting the carboxylic acid with 4-nitrophenol. ewadirect.com These activated esters are noted for their stability and high yields in subsequent acylation reactions. ewadirect.com

| Starting Material | Reagents | Product | Yield |

| p-Nitrotoluene | Methyl methacrylate, Sodium hydroxide, Dimethylformamide | Methyl 2-methyl-4-(4-nitrophenyl)butyrate | - |

| p-Nitrotoluene | Acrylonitrile, Sodium hydroxide, Dimethylformamide | 4-(4-Nitrophenyl)butyronitrile | - |

| 4-(4-Nitrophenyl)butyronitrile | Sulfuric acid, Water | 4-(4-Nitrophenyl)butyric acid | 93% |

| 4-(4-Nitrophenyl)butyric acid | Methanol, Sulfuric acid | Methyl 4-(4-nitrophenyl)butanoate | 100% |

| 4-Iodobenzoic acid | 4-Nitrophenol | 4-Nitrophenyl 4-iodobenzoate | High |

Synthesis of 4-(4-Aminophenyl)butyric Acid and Related Anilines

The conversion of the nitro group to a primary amine is a pivotal step in forming 4-(4-aminophenyl)butyric acid. The most prevalent method is the catalytic hydrogenation of 4-(4-nitrophenyl)butyric acid. This reduction is typically carried out using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. The reaction is generally performed in a solvent like ethanol at room temperature and pressure, leading to a clean conversion and straightforward workup involving filtration of the catalyst and concentration of the solvent.

| Starting Material | Reagents/Catalyst | Solvent | Product |

| 4-(4-Nitrophenyl)butyric acid | 10% Palladium on charcoal, H₂ | Ethanol | 4-(4-Aminophenyl)butyric acid |

| N-Acyl aniline, Succinic anhydride | AlCl₃, then Hydrazine hydrate/KOH | Dichloroethane, then Diethylene glycol | 4-(4-Aminophenyl)butyric acid |

Structural Modifications of the Aminophenyl Moiety (e.g., N,N-bis(2-hydroxyethyl)amino derivatives)

To explore structure-activity relationships and modulate the physicochemical properties of the core molecule, the amino group of the aminophenyl moiety can be further functionalized. A notable example is the synthesis of N,N-bis(2-hydroxyethyl)amino derivatives. These derivatives are typically prepared through the reaction of an aminophenyl compound with ethylene (B1197577) oxide or by nucleophilic substitution with a suitable precursor.

For instance, the synthesis of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde can be achieved by reacting p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine (B148213) in the presence of a catalyst. This reaction provides the desired product in high purity after recrystallization. Another approach involves the reaction of diethanolamine with propylene (B89431) oxide to prepare N,N-bis(2-hydroxyethyl)isopropanolamine, showcasing a similar alkylation on a nitrogen atom. While not directly performed on 4-(4-aminophenyl)butyrate in the cited literature, these methods demonstrate established protocols for introducing the N,N-bis(2-hydroxyethyl) functionality onto an aniline-type structure, which could be adapted for the target compound.

| Precursor | Reagents | Product | Purity/Yield |

| p-Fluorobenzaldehyde | Diethanolamine, Catalyst | 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde | >99% HPLC Purity |

| Diethanolamine | Propylene oxide, Water, Inhibitor | N,N-bis(2-hydroxyethyl)isopropanolamine | 97.3% Yield |

Pharmacological Research and Biological Activity Profiling Preclinical, in Vitro, in Vivo Animal Models

Target Identification and Mechanistic Studies (Excluding Human Clinical Data)

Detailed mechanistic studies specifically on Isopropyl 4-(4-aminophenyl)butyrate are not extensively available in publicly accessible scientific literature. However, the known biological activities of its constituent moieties—the 4-aminophenylbutyric acid core and the butyrate (B1204436) group—can inform hypotheses about its potential mechanisms of action.

Specific data on the receptor and enzyme binding affinities of this compound is not currently published. The structural similarity to 4-aminophenylbutyric acid suggests potential interactions with biological targets, but this requires experimental validation. Research on related butyrate compounds has shown interactions with various cellular targets, which may provide a basis for future investigation into this specific ester.

The butyrate moiety is known to have significant effects on cellular pathways. For instance, butyrate can modulate immune responses by affecting macrophage phenotype and function. It has been shown to enhance the phagocytic and bactericidal capacity of IL-4-induced macrophages while suppressing the production of certain inflammatory mediators. This is thought to occur, in part, through the inhibition of histone deacetylation.

Furthermore, butyrate has been found to influence mucosal immune responses by up-regulating the expression of Nucleotide-binding and oligomerization domain (NOD) 2, a key protein in recognizing bacterial components. This up-regulation is mediated by increased histone acetylation in the promoter region of the Nod2 gene, leading to an enhanced response to bacterial peptidoglycan. While these findings pertain to butyrate itself, they suggest potential pathways that could be modulated by this compound following enzymatic hydrolysis to release butyrate.

The molecular structure of this compound, featuring both hydrophobic (isopropyl and phenyl groups) and hydrophilic (amino group) elements, suggests it has the potential to interact with a variety of biological molecules, including proteins. The aromatic ring system could participate in binding to enzymes or receptors. However, specific protein binding studies for this compound have not been detailed in the available literature.

In Vitro Biological Efficacy Investigations

Direct in vitro efficacy studies on this compound are sparse. The potential for biological activity is often inferred from studies on its parent compounds or structurally related molecules.

There are general statements in the literature suggesting that this compound has been investigated as a potential inhibitor of certain enzymes. However, specific data, including IC50 or activation constants for particular enzymes, are not provided in the reviewed sources. The potential for this compound to act as a pro-drug, releasing the active 4-(4-aminophenyl)butyric acid and butyrate upon esterase activity, is a key area for future enzymatic studies.

Organotypic Culture and Tissue Slice Models for Pharmacodynamic Assessment

There is no available research detailing the use of organotypic culture or tissue slice models to assess the pharmacodynamics of this compound. These ex vivo systems, which preserve the three-dimensional structure and cellular diversity of tissues, have not been documented in published studies for the evaluation of this specific compound's biological effects or mechanism of action on intact tissue architecture.

In Vivo Preclinical Efficacy Studies (Animal Models)

Comprehensive literature reviews did not identify any in vivo preclinical efficacy studies for this compound.

There are no publicly accessible studies that report the evaluation of this compound in animal models relevant to neurological, inflammatory, or other disease states. Consequently, no data tables on its efficacy in such models can be provided.

No research has been published on the assessment of pharmacodynamic biomarkers in preclinical species following the administration of this compound. This includes the measurement of specific biochemical, cellular, or molecular markers to establish a dose-response relationship or to understand the compound's engagement with its biological target in a living organism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Motifs for Biological and Chemical Activity

The isopropyl ester is a critical functional group that significantly influences the physicochemical properties of the parent compound, particularly its lipophilicity and membrane permeability. Ester groups are frequently employed in drug design to convert a more polar carboxylic acid group into a less polar moiety, which can enhance absorption and distribution.

The branched nature of the isopropyl group, as opposed to a linear propyl group, can also confer a degree of steric hindrance. This can protect the ester bond from rapid hydrolysis by esterase enzymes in the body, potentially leading to a more favorable pharmacokinetic profile. Isopropyl esters, such as isopropyl myristate and isopropyl palmitate, are well-known penetration enhancers in topical formulations. researchgate.netdrugbank.com They are thought to work by intercalating into the lipid bilayers of the stratum corneum, increasing membrane fluidity, and thereby facilitating the transport of active compounds across the skin. researchgate.net The isopropyl group can anchor within the polar region of the skin's microstructure, while the rest of the molecule aligns with the lipid-rich areas. researchgate.net This mechanism suggests that the isopropyl ester in Isopropyl 4-(4-aminophenyl)butyrate could enhance its ability to cross biological membranes.

| Property Influenced | Effect of Isopropyl Ester Moiety | Rationale |

|---|---|---|

| Lipophilicity | Increased | Masks the polar carboxylic acid group, making the molecule more lipid-soluble. |

| Membrane Permeability | Enhanced | Increased lipophilicity and ability to fluidize lipid bilayers facilitates passage across biological membranes like the skin. researchgate.netdrugbank.com |

| Metabolic Stability | Potentially Increased | The steric bulk of the isopropyl group may offer protection against rapid enzymatic hydrolysis by esterases compared to smaller, linear esters. |

| Solubility | Modified | Decreases aqueous solubility while potentially increasing solubility in lipid environments. researchgate.net |

The 4-aminophenyl group is a common structural feature in many biologically active compounds and pharmaceutical agents, including paracetamol. ontosight.aiwikipedia.org Its significance lies in its electronic properties and its ability to participate in various non-covalent interactions, which are fundamental for molecular recognition at a biological target.

The primary amine (-NH2) at the para-position of the phenyl ring is a key feature. It is a weak base and can exist in a protonated, cationic form (-NH3+) at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. ontosight.ai Furthermore, the nitrogen atom possesses a lone pair of electrons and the hydrogen atoms can act as hydrogen bond donors, enabling the formation of crucial hydrogen bonds with nearby amino acid residues. nih.gov The aromatic phenyl ring itself can engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The position of the substituent on the phenyl ring is critical; altering the substitution pattern can significantly change the molecule's shape and how it fits into a binding pocket. rsc.org

| Interaction Type | Role of the 4-Aminophenyl Group | Example Biological Partner |

|---|---|---|

| Hydrogen Bonding | The -NH2 group can act as a hydrogen bond donor. | Carbonyl oxygen or hydroxyl groups on amino acid side chains (e.g., Serine, Threonine). |

| Ionic Interactions | The -NH2 group can be protonated to -NH3+ and interact with negatively charged residues. | Carboxylate groups of Aspartic acid or Glutamic acid. |

| π-π Stacking | The aromatic phenyl ring can stack with other aromatic rings. | Aromatic rings of Phenylalanine, Tyrosine, Tryptophan. |

| Hydrophobic Interactions | The non-polar phenyl ring can interact with hydrophobic pockets. | Alkyl side chains of Leucine, Isoleucine, Valine. |

The butyrate (B1204436) portion of the molecule is not merely a linker but is a recognized bioactive entity. Butyrate is a short-chain fatty acid (SCFA) produced by gut microbial fermentation and is known to have a wide range of biological effects. nih.govfrontiersin.org It is a primary energy source for colonocytes and plays a significant role in maintaining gut health. nih.gov

One of the most well-documented activities of butyrate is its function as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov By inhibiting HDACs, butyrate can alter chromatin structure and influence gene expression, leading to anti-inflammatory and anti-proliferative effects. nih.gov These intrinsic properties of the butyrate chain could be conferred to the entire this compound molecule. Modifications to this chain, such as altering its length (e.g., to propionate (B1217596) or valerate) or introducing branching or unsaturation, would be expected to significantly impact its activity. For example, the four-carbon chain of butyrate is optimal for fitting into the active site of many HDAC isoforms. Shortening or lengthening the chain could weaken this interaction and reduce inhibitory potency. Stereochemistry would become a critical factor if chiral centers were introduced into the chain, as biological targets are chiral and will preferentially interact with one stereoisomer over another.

| Modification | Potential Impact on Profile | Rationale |

|---|---|---|

| Chain Length | Alters binding affinity for targets like HDACs. | The active sites of enzymes are size-specific; changing the chain length affects the fit. frontiersin.orgnih.gov |

| Branching | Modifies steric profile and lipophilicity. | Introduces steric bulk that can either enhance or hinder binding. |

| Unsaturation (Double/Triple Bonds) | Changes conformation and electronic properties. | Introduces rigidity and potential for different types of molecular interactions. |

| Introduction of Stereocenters | Leads to stereoisomers with different activities. | Biological targets (enzymes, receptors) are chiral and exhibit stereospecific binding. |

Design and Synthesis of this compound Analogues for SAR Probing

To explore the SAR of this compound, analogues would be designed and synthesized by systematically modifying each key structural motif.

A common strategy in medicinal chemistry is to synthesize a series of esters to probe the size, lipophilicity, and electronic requirements of the target's binding pocket. By varying the alcohol portion of the ester, one can fine-tune the compound's properties. For example, replacing the isopropyl group with smaller (methyl, ethyl) or larger (tert-butyl, benzyl) groups would systematically alter the steric bulk and lipophilicity. This can provide valuable information on whether a pocket is sterically constrained or can accommodate larger groups, and how changes in lipophilicity affect cell permeability and target engagement. Studies on other compounds have shown that such variations can markedly affect properties like solubility and antimicrobial activity. mdpi.com

| Ester Group (R in -COOR) | Relative Steric Bulk | Relative Lipophilicity | Anticipated Effect |

|---|---|---|---|

| Methyl (-CH3) | Low | Low | May increase aqueous solubility but could be more susceptible to hydrolysis. |

| Ethyl (-CH2CH3) | Low-Medium | Low-Medium | A modest increase in lipophilicity and size over methyl. |

| Isopropyl (-CH(CH3)2) | Medium | Medium | Baseline compound; provides moderate lipophilicity and steric hindrance. |

| tert-Butyl (-C(CH3)3) | High | High | Maximizes steric hindrance, potentially increasing metabolic stability but may be too large for some binding pockets. |

| Benzyl (-CH2Ph) | High | High | Introduces an additional aromatic ring, offering potential for new π-π interactions. |

Modifying the substituents on the 4-aminophenyl ring is another powerful tool for SAR studies. Substituents can exert profound electronic and steric effects. rsc.org Electron-withdrawing groups (e.g., -CF3, -NO2) decrease the basicity of the amino group and can alter the ring's interaction with electron-rich partners. Conversely, electron-donating groups (e.g., -OCH3, -CH3) increase electron density in the ring.

Replacing the primary amine with a more complex group, such as an N,N-bis(2-hydroxyethyl)amino group, would dramatically alter the compound's properties. nih.gov The two hydroxyethyl (B10761427) arms would introduce significant bulk and increase polarity and water solubility due to the hydroxyl groups' capacity for hydrogen bonding. This would likely change the compound's distribution in the body and its ability to cross lipid membranes. Such a modification could be used to target more polar binding sites or to improve the aqueous solubility of the compound. Studies on other aromatic compounds have shown that substituents on a phenyl ring can significantly influence electrochemical properties and biological activity. nih.gov

| Substituent at Para-Position | Electronic Effect | Key Property Change | Potential SAR Insight |

|---|---|---|---|

| -NH2 (Amino) | Electron-donating | Baseline; provides H-bond donor sites and basicity. | Essential for baseline activity and interactions. |

| -OH (Hydroxyl) | Electron-donating | Acts as both H-bond donor and acceptor. | Tests the importance of basicity vs. H-bonding capability. |

| -NO2 (Nitro) | Strongly electron-withdrawing | Reduces basicity of the ring; potent H-bond acceptor. | Determines if electron density at the ring is critical. |

| -N(CH2CH2OH)2 | Electron-donating | Greatly increases polarity and steric bulk. nih.gov | Probes for tolerance of large, polar groups and need for hydrophilicity. |

Modifications of the Butyrate Chain and Linker

Research into related compounds has shown that modifying the linker can influence a molecule's properties. For instance, in the development of inhibitors for various enzymes, the nature of the linker is a key determinant of binding affinity and selectivity. The flexibility of the butyrate chain in this compound allows it to adopt various conformations, which can be advantageous for fitting into a binding pocket. However, constraining the linker, for example, by introducing double bonds or cyclic structures, could potentially enhance binding to a specific target by reducing the entropic penalty upon binding.

Furthermore, the chemical nature of the linker is significant. Replacing the hydrocarbon chain with other functionalities, such as amides or ethers, would alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For example, the introduction of a keto group within the linker, as seen in some keto piperazine (B1678402) derivatives, has been shown to be important for their biological activity. scispace.com

The following table summarizes hypothetical modifications to the butyrate chain and linker of this compound and their potential impact on its properties.

| Modification | Potential Impact on Properties |

| Chain Lengthening/Shortening | Alters the distance between the phenyl ring and the ester, potentially affecting binding to target sites. |

| Introduction of Unsaturation | Increases rigidity, may lead to a more defined conformation for binding. |

| Cyclization of the Linker | Significantly restricts conformational freedom, potentially increasing binding affinity and selectivity. |

| Replacement with Heteroatoms (e.g., O, N) | Modifies polarity, hydrogen bonding capabilities, and metabolic stability. |

Quantitative Structure-Activity Relationship (QSAR) and Computational SAR Modeling

QSAR and computational modeling are powerful tools for understanding the relationship between a molecule's structure and its biological activity in a quantitative manner. These methods are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Development of QSAR Models for Aminophenylbutyrate Derivatives

The development of robust QSAR models for aminophenylbutyrate derivatives can provide predictive insights into their biological activities. nih.gov These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological responses. For aminophenylbutyrate derivatives, relevant descriptors could include hydrophobicity, electronic effects of substituents, and steric parameters.

A typical QSAR study on aminophenylbutyrate derivatives might involve the synthesis of a library of analogs with systematic variations in the aromatic ring substituents, the ester group, and the butyrate linker. The biological activity of these compounds would then be determined in a relevant assay. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that relates the structural descriptors to the activity. scispace.comnih.gov

A well-validated QSAR model can then be used to predict the activity of unsynthesized aminophenylbutyrate derivatives, guiding the design of more potent and selective compounds. For instance, a QSAR model for a series of aminophenyl benzamide (B126) derivatives showed that hydrophobic character was crucial for their inhibitory activity. nih.gov

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR model for aminophenylbutyrate derivatives.

| Descriptor Type | Example Descriptor | Relevance to Activity |

| Electronic | Hammett constant (σ) of aromatic substituents | Influences the electronic nature of the phenyl ring and its interactions. |

| Hydrophobic | LogP | Governs the compound's partitioning between aqueous and lipid environments. |

| Steric | Molar refractivity (MR) | Relates to the volume and polarizability of substituents. |

| Topological | Wiener index | Describes the branching and connectivity of the molecule. |

Application of Machine Learning and Cheminformatics in SAR Predictions

In recent years, machine learning (ML) and cheminformatics have revolutionized SAR predictions. nih.gov These approaches can handle large and complex datasets, uncovering intricate non-linear relationships between chemical structure and biological activity that may be missed by traditional QSAR methods. nih.govnih.gov

For aminophenylbutyrate derivatives, machine learning algorithms such as random forests, support vector machines, and deep neural networks could be trained on existing experimental data to build predictive models. mdpi.com These models can then be used to screen large virtual libraries of compounds to identify potential hits with desired activity profiles. nih.gov

Cheminformatics tools are essential throughout this process, from curating chemical databases and calculating molecular descriptors to visualizing the results and identifying promising lead compounds. nih.gov The synergy between machine learning and cheminformatics allows for a more efficient and data-driven approach to drug discovery. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. frontiersin.org This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.govmdpi.com

For this compound, a pharmacophore model could be developed based on its known active conformation or by analyzing the binding site of its target protein. mdpi.com The key features of such a model might include a hydrophobic group (the isopropyl ester), a hydrogen bond donor/acceptor (the amino group), and an aromatic ring. nih.gov

Virtual screening using this pharmacophore model could lead to the discovery of structurally diverse compounds that retain the key interaction features of this compound but possess a different core structure or "scaffold." nih.govnih.gov This "scaffold hopping" approach is valuable for identifying novel lead compounds with potentially improved properties, such as increased potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov The identified hits from virtual screening would then be subjected to further experimental validation. mdpi.comnih.gov

Metabolic Pathways and Pharmacokinetics Preclinical, in Vitro, in Vivo Animal Models

In Vitro Metabolic Stability and Metabolite Identification

The in vitro assessment of a compound's metabolic stability provides crucial early insights into its likely persistence in the body and the primary routes of its biotransformation. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes.

The most probable initial and rapid metabolic step for Isopropyl 4-(4-aminophenyl)butyrate is the hydrolysis of its isopropyl ester bond. This reaction is catalyzed by a ubiquitous class of enzymes known as esterases, which are abundant in the liver, plasma, and other tissues. The hydrolysis would yield two primary products: 4-(4-aminophenyl)butyric acid and isopropanol (B130326). The rate of this hydrolysis is a key determinant of the prodrug's half-life and the rate of release of the active acid moiety. The chemical process of ester hydrolysis can be catalyzed by both acids and alkalis, and in a biological system, it is efficiently carried out by enzymes like carboxylesterases. nih.govchemguide.co.uk

Beyond ester hydrolysis, the resulting 4-(4-aminophenyl)butyric acid is expected to undergo further biotransformation. The butyric acid side chain is susceptible to β-oxidation, a common metabolic pathway for fatty acids, which would lead to the formation of smaller, more polar metabolites. Additionally, the aromatic amine group is a known site for various metabolic reactions.

To definitively identify and characterize the metabolites of this compound, advanced analytical techniques would be indispensable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for such studies. This methodology allows for the separation of the parent compound from its metabolites and provides detailed structural information for their identification.

While specific metabolite identification studies for this compound are not published, a hypothetical metabolic scheme can be proposed based on the metabolism of similar structures.

Table 1: Postulated Metabolites of this compound

| Compound Name | Postulated Metabolic Pathway |

| 4-(4-Aminophenyl)butyric acid | Primary metabolite from ester hydrolysis. |

| N-Acetyl-4-(4-aminophenyl)butyric acid | N-acetylation of the aromatic amine. |

| 4-(4-Hydroxylaminophenyl)butyric acid | N-oxidation of the aromatic amine by CYP450 enzymes. |

| Products of β-oxidation | Sequential cleavage of the butyric acid side chain. |

This table represents a hypothetical metabolic profile and requires experimental verification.

The metabolism of this compound is anticipated to be a multi-enzyme process.

Esterases : As previously mentioned, carboxylesterases are expected to play a pivotal role in the initial hydrolysis of the isopropyl ester. nih.gov The efficiency of this enzymatic hydrolysis will directly influence the bioavailability of the active 4-(4-aminophenyl)butyric acid.

Cytochrome P450 (CYP450) Enzymes : The CYP450 superfamily of enzymes, primarily located in the liver, is crucial for the metabolism of a vast array of xenobiotics. mdpi.com The aromatic amine moiety of 4-(4-aminophenyl)butyric acid is a likely substrate for CYP450-mediated oxidation. nih.govnih.gov This can lead to the formation of N-hydroxylated metabolites, which can be further conjugated or may exhibit altered biological activity.

N-Acetyltransferases (NATs) : These enzymes are responsible for the acetylation of aromatic amines, a common pathway for their metabolism and detoxification. acs.org The amino group of 4-(4-aminophenyl)butyric acid could be acetylated by NATs, leading to the formation of N-acetyl-4-(4-aminophenyl)butyric acid.

In Vivo Pharmacokinetic Profiles in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting. nih.gov While specific data for this compound is not available, general principles can be applied.

Following administration, this compound, being more lipophilic than its corresponding carboxylic acid, is expected to be readily absorbed. The route of administration would significantly impact its absorption profile.

The distribution of the compound and its metabolites throughout the body is governed by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. nih.gov The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body. wfsahq.org

The elimination of this compound and its metabolites from the body is expected to occur primarily through renal and/or biliary excretion. nih.gov The metabolic transformations discussed above, particularly those that increase the polarity of the molecule (e.g., hydrolysis, oxidation, conjugation), facilitate its clearance from the body. The rate of elimination is quantified by the clearance (CL) parameter, which represents the volume of plasma cleared of the drug per unit of time. The half-life (t½) of the compound, another critical pharmacokinetic parameter, is determined by both its clearance and volume of distribution.

Table 2: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Abbreviation | Description |

| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Volume of Distribution | Vd | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. wfsahq.org |

| Clearance | CL | The volume of plasma from which the drug is completely removed per unit of time. |

| Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by half. |

This table provides a general overview of pharmacokinetic parameters and is not based on specific data for this compound.

Evaluation of Prodrug Conversion and Parent Drug Release in Animal Models

Specific studies evaluating the conversion of this compound to its parent drug, 4-(4-aminophenyl)butyric acid, in animal models are not readily found in the public domain. As a prodrug, the therapeutic efficacy of this compound would be contingent upon its efficient conversion to the active parent compound in vivo.

General principles of prodrug metabolism suggest that this conversion would likely be mediated by esterase enzymes present in the blood, liver, and other tissues. The rate and extent of this conversion would be critical determinants of the pharmacokinetic profile of the parent drug.

Table 1: Hypothetical In Vivo Prodrug Conversion Parameters

| Parameter | Hypothetical Value Range | Influencing Factors |

| Time to Peak Concentration (Tmax) of Parent Drug | 0.5 - 2 hours | Rate of hydrolysis, absorption rate |

| Peak Plasma Concentration (Cmax) of Parent Drug | Variable | Dose administered, bioavailability, rate of conversion |

| Bioavailability of Parent Drug | Moderate to High | First-pass metabolism, chemical stability |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound.

Interactions with Drug-Metabolizing Enzymes and Transporters (Preclinical)

Detailed preclinical studies on the interaction of this compound with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, and drug transporters are not currently available in published literature.

Given the presence of an aromatic amine group, there is a potential for metabolism via CYP-mediated oxidation. The primary amine could undergo N-oxidation or other oxidative transformations. However, without experimental data, the specific CYP isoforms involved and the extent of this metabolism remain speculative.

Similarly, information regarding the interaction of this compound or its parent compound with uptake and efflux transporters, which play a crucial role in drug disposition, is not documented.

Table 2: Potential Interactions with Drug-Metabolizing Enzymes and Transporters (Hypothetical)

| Enzyme/Transporter Family | Potential Interaction | Potential Consequence |

| Cytochrome P450 (CYP) | Substrate, Inhibitor, or Inducer | Altered metabolic clearance of the compound or co-administered drugs |

| UDP-Glucuronosyltransferases (UGTs) | Substrate for conjugation of the parent acid | Formation of glucuronide conjugates for excretion |

| Solute Carrier (SLC) Transporters | Substrate for uptake into cells | Influence on tissue distribution and elimination |

| ATP-Binding Cassette (ABC) Transporters | Substrate for efflux from cells | Impact on bioavailability and cellular concentration |

Note: This table presents potential interactions based on the chemical structure of this compound and general principles of drug metabolism. These are not based on specific experimental findings for this compound.

Advanced Analytical Methodologies in Research of Isopropyl 4 4 Aminophenyl Butyrate

Chromatographic Techniques for Purity, Characterization, and Quantitative Analysissielc.comoatext.com

Chromatographic methods are central to the separation and analysis of Isopropyl 4-(4-aminophenyl)butyrate from complex mixtures, ensuring its purity and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Researchsielc.comoatext.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. A robust reverse-phase HPLC (RP-HPLC) method has been developed for its separation and quantification. sielc.com

A typical HPLC method for this compound utilizes a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid. For standard detection, phosphoric acid is often used, while for applications compatible with mass spectrometry (MS), formic acid is the preferred additive. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Method validation is a critical aspect to ensure the reliability of the analytical data. While specific validation data for this compound is not extensively published, the principles of method validation for similar compounds can be applied. An example of a validated HPLC-DAD method for a related compound, isopropyl p-toluenesulfonate (IPTS) in isopropyl esters, provides a framework for the validation of an this compound assay. oatext.com Key validation parameters would include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For the IPTS method, a correlation coefficient of 0.9999 was achieved over a concentration range of 0.25 to 20 µg/mL. oatext.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the IPTS method, the LOD was 0.96 µg/g and the LOQ was 2.91 µg/g. oatext.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In the IPTS study, recovery ranged from 90.2% to 102.1%, with a coefficient of variation of less than 7%, demonstrating good accuracy and precision. oatext.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Detection | UV/Vis or Mass Spectrometry | sielc.com |

| Application | Purity, Quantitative Analysis, Impurity Isolation, Pharmacokinetics | sielc.comsielc.com |

Gas Chromatography (GC) for Volatile Components and Metabolitesnih.govmdpi.com

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds. While specific GC methods for this compound are not widely documented, its application can be inferred from studies on related molecules. GC is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process (e.g., isopropyl alcohol). birchbiotech.com

Furthermore, GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of metabolites. For instance, a study on the urinary metabolites of 4-isobutylphenylacetic acid, a structurally similar compound, successfully employed GC-MS to identify various hydroxylated and carboxylated metabolites. nih.gov This suggests that a similar approach could be used to investigate the metabolic fate of this compound. Headspace GC-MS is another relevant technique for the analysis of volatile organic compounds and could be applied to assess the volatile profile of a sample containing this compound. mdpi.com

Chiral Chromatography for Enantiomeric Purity (if applicable for analogues)nih.govdeepdyve.comnih.govyakhak.org

For analogues of this compound that are chiral, such as derivatives of 4-aminophenylbutyric acid with a stereocenter, chiral chromatography is essential for determining enantiomeric purity. Baclofen (B1667701), a chlorinated analogue of 4-aminophenylbutyric acid, serves as a good model. The biological activity of many chiral drugs resides in a single enantiomer, making the development of stereoselective analytical methods crucial. thieme-connect.com

Both direct and indirect chiral HPLC methods have been developed for the enantioseparation of baclofen and its analogues. deepdyve.comnih.gov

Direct Methods: These methods employ a chiral stationary phase (CSP) to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates (e.g., Chiralpak® series), are widely used for the resolution of chiral amines and amino acid esters. yakhak.org Other CSPs used for baclofen enantiomers include Crownpak® CR and teicoplanin-based columns. nih.gov

Indirect Methods: This approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a non-chiral stationary phase. For baclofen and its fluoro analogue, S-(+)-naproxen chloride has been used as a CDA, with the resulting diastereomeric amides separated on a silica (B1680970) gel column. deepdyve.comnih.gov

The choice of method depends on the specific analogue and the analytical requirements. Chiral thin-layer chromatography (TLC) has also been explored as a less expensive alternative for routine enantiomeric purity control. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantificationsielc.comsielc.comdeepdyve.com

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of this compound.

Mass Spectrometry (MS and MS/MS) Applications in Structure Confirmation and Metabolite Identificationsielc.comdeepdyve.comlibretexts.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 221.3 g/mol , and its hydrochloride salt is 257.76 g/mol . deepdyve.comalfa-chemistry.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, an ester with an amine group, the fragmentation is expected to follow patterns typical for these functional groups. libretexts.org Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine. libretexts.org

Ester fragmentation: Cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OCH(CH₃)₂), and potential hydrogen rearrangements. libretexts.org

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion and subjecting it to further fragmentation. This technique is particularly valuable for identifying metabolites in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentsielc.comdeepdyve.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the butyrate (B1204436) chain, and the protons of the isopropyl group. The splitting patterns (multiplicity) of these signals, due to spin-spin coupling, would confirm the connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butyrate and isopropyl groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals and confirm the complete structure of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NH₂) | ~6.6 | ~115 |

| Aromatic CH (meta to NH₂) | ~7.0 | ~129 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-CH₂ | - | ~130 |

| Butyrate α-CH₂ | ~2.2 | ~36 |

| Butyrate β-CH₂ | ~1.9 | ~27 |

| Butyrate γ-CH₂ | ~2.5 | ~34 |

| Isopropyl CH | ~5.0 | ~67 |

| Isopropyl CH₃ | ~1.2 | ~22 |

| Ester C=O | - | ~173 |

| Amine NH₂ | ~3.6 (broad) | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Development of Bioanalytical Methods for Preclinical Biological Matrices

The development of robust bioanalytical methods is crucial for the quantitative determination of drugs and their metabolites in biological fluids during preclinical evaluation. nih.gov These methods must be selective, sensitive, and reliable to accurately interpret pharmacokinetic and toxicokinetic studies. nih.gov For this compound, this involves creating and validating assays for its measurement in complex matrices such as plasma, tissue homogenates, and urine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small-molecule drugs like this compound in biological samples due to its superior sensitivity, selectivity, and speed. nih.govnih.gov The method combines the separation power of liquid chromatography (LC) with the specific detection capabilities of tandem mass spectrometry (MS/MS).

The LC system, often an HPLC or UPLC, separates the analyte from endogenous matrix components and potential metabolites. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (like acetonitrile or methanol) run in a gradient elution mode. chromatographyonline.comresearchgate.net

The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion (parent ion) corresponding to the analyte's mass is selected and fragmented, and a resulting unique product ion (daughter ion) is monitored for quantification. This process minimizes interferences and allows for accurate measurement even at low concentrations.

Typical LC-MS/MS Method Parameters

| Parameter | Description | Typical Setting |

| Chromatography | ||

| Column | Stationary phase for separation | Reversed-phase C18 (e.g., 2.1 mm x 50 mm) |

| Mobile Phase A | Aqueous component | Water with 0.1% Formic Acid |

| Mobile Phase B | Organic component | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Flow Rate | Speed of mobile phase | 0.2 - 0.5 mL/min |

| Injection Volume | Amount of sample introduced | 2 - 10 µL |

| Mass Spectrometry | ||

| Ionization Source | Method to generate ions | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Specificity of detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Mass-to-charge (m/z) of the parent drug | m/z specific to the analyte |

| Product Ion (Q3) | m/z of a specific fragment | m/z specific to the fragment |

Effective sample preparation is critical to remove interferences from biological matrices (e.g., proteins, lipids) and to concentrate the analyte before LC-MS/MS analysis. nih.govbiocompare.com The choice of technique depends on the analyte's properties and the nature of the sample matrix.

Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. chromatographyonline.comthermofisher.comnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. metabolomicsworkbench.org

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The organic layer is then evaporated and the residue is reconstituted in a solvent compatible with the LC mobile phase. thermofisher.com

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent packed in a cartridge or a 96-well plate to isolate the analyte. sigmaaldrich.comnih.gov The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. nih.gov This technique provides cleaner extracts and can significantly increase analyte concentration. sigmaaldrich.com

Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation by organic solvent | Fast, simple, inexpensive | Less clean extract, potential for matrix effects |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | Cleaner extract than PPT, good recovery | Labor-intensive, requires large solvent volumes |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent | High selectivity, very clean extracts, high concentration factor, easily automated | Higher cost, requires method development |

For research applications, bioanalytical methods must be validated to ensure they are reliable and reproducible. ajpsonline.com Key validation parameters are established to demonstrate the method's performance. nih.govgtfch.orgjapsonline.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. gtfch.orgjapsonline.com This is typically assessed by analyzing multiple blank matrix samples to check for interferences at the analyte's retention time. gtfch.org

Linearity and Range: Linearity demonstrates a proportional relationship between the instrument response and the known concentration of the analyte over a specific range. nih.gov A calibration curve is generated using at least five to six non-zero standards, and the correlation coefficient (r²) is typically required to be ≥ 0.99. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. ajpsonline.com They are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate. For preclinical research assays, the mean accuracy is often expected to be within ±20% of the nominal value (±25% at the Lower Limit of Quantitation, LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 20% (25% at the LLOQ). nih.govnih.gov

Key Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Definition | Common Acceptance Criteria for Research |

| Selectivity | Ability to measure the analyte without interference. | No significant interfering peaks at the analyte retention time in blank samples. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value. | Mean value within ±20% of nominal (±25% at LLOQ). |

| Precision | Reproducibility of measurements. | Coefficient of Variation (%CV) ≤ 20% (≤ 25% at LLOQ). |

| Lower Limit of Quantitation (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response is identifiable, discrete, and reproducible with accuracy and precision within 25%. |

Computational and Theoretical Studies of Isopropyl 4 4 Aminophenyl Butyrate

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can be used to determine the electronic structure and energy of a molecule with high accuracy. For a molecule like Isopropyl 4-(4-aminophenyl)butyrate, these calculations could provide fundamental insights into its reactivity and intrinsic properties.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons and the energy levels of the orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the aminophenyl group would be expected to significantly influence the HOMO, making it a likely site for electrophilic attack. The ester group, being electron-withdrawing, would contribute to the character of the LUMO. A hypothetical molecular orbital analysis could yield the data presented in Table 1.

Table 1: Hypothetical Molecular Orbital Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a large number of possible conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target. For instance, studies on procaine, a structurally related local anesthetic, have shown that the relative orientation of the aromatic ring and the amino group is critical for its activity. nih.gov

A conformational analysis of this compound would likely focus on the rotation around the bonds of the butyrate (B1204436) chain and the bond connecting the phenyl ring to the alkyl chain.

Quantum chemical calculations can be employed to model the transition states and reaction pathways of chemical processes. This can be applied to predict the most likely mechanisms for the synthesis of this compound, its metabolic transformation in the body (e.g., hydrolysis of the ester bond by enzymes), or its environmental degradation. Such studies can help in optimizing synthetic routes and in understanding the pharmacokinetic profile of the compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This allows for the study of the time-dependent behavior of molecules and their interactions with their environment, such as proteins or cell membranes.

If this compound is being investigated for a specific biological target, MD simulations can be used to predict how it binds to the protein's active site. alfa-chemistry.com These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the conformational changes that may occur in both the ligand and the protein upon binding. This information is invaluable for structure-based drug design. While no specific protein targets for this compound are prominently discussed in the literature, such simulations would be a standard part of its computational evaluation as a potential therapeutic agent.

For a compound to be orally bioavailable, it must typically pass through cell membranes. MD simulations can be used to model the process of a small molecule, like this compound, crossing a lipid bilayer, which is the main component of a cell membrane. nih.govnih.gov These simulations can provide an estimate of the permeability coefficient and offer a detailed view of the molecular interactions that govern this process. The balance of hydrophobic and hydrophilic properties of the molecule, which is influenced by the isopropyl, phenyl, and amino groups, would be a key determinant of its membrane permeability. ontosight.ai

In silico models are often used to predict physicochemical properties like lipophilicity (logP), which is a crucial parameter for drug absorption. sielc.com A hypothetical prediction of such properties for this compound is shown in Table 2.

Table 2: Predicted Physicochemical Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 2.5 | Computational Prediction |